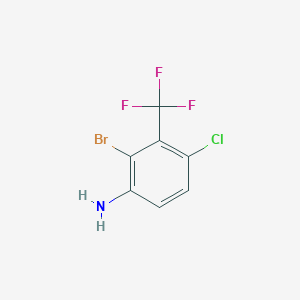

2-Bromo-4-chloro-3-(trifluoromethyl)aniline

CAS No.: 1805410-82-5

Cat. No.: VC2759877

Molecular Formula: C7H4BrClF3N

Molecular Weight: 274.46 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1805410-82-5 |

|---|---|

| Molecular Formula | C7H4BrClF3N |

| Molecular Weight | 274.46 g/mol |

| IUPAC Name | 2-bromo-4-chloro-3-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C7H4BrClF3N/c8-6-4(13)2-1-3(9)5(6)7(10,11)12/h1-2H,13H2 |

| Standard InChI Key | QECRXUZYVRUTKC-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1N)Br)C(F)(F)F)Cl |

| Canonical SMILES | C1=CC(=C(C(=C1N)Br)C(F)(F)F)Cl |

Introduction

Chemical Identity and Structural Characteristics

2-Bromo-4-chloro-3-(trifluoromethyl)aniline is a member of the halogenated aniline family, characterized by multiple electron-withdrawing groups attached to an aromatic ring with an amino functional group. The compound has a molecular formula of C7H4BrClF3N and a molecular weight of 274.46-274.47 g/mol . Its CAS registry number is 1805410-82-5, which serves as its unique identifier in chemical databases.

The structural arrangement of this compound features three key substituents on the aniline ring: a bromine atom at position 2, a chlorine atom at position 4, and a trifluoromethyl group at position 3. The amino group is positioned at carbon 1 of the aromatic ring. This specific substitution pattern creates a unique electronic environment that influences the compound's physical properties and chemical reactivity patterns.

The compound can be represented through several chemical notations. Its SMILES notation is C1=CC(=C(C(=C1N)Br)C(F)(F)F)Cl, while its Standard InChI is InChI=1S/C7H4BrClF3N/c8-6-4(13)2-1-3(9)5(6)7(10,11)12/h1-2H,13H2. These standardized representations are essential for database searching and computational chemistry applications.

Physical and Chemical Properties

The physical and chemical properties of 2-Bromo-4-chloro-3-(trifluoromethyl)aniline are significantly influenced by its unique substitution pattern and the electronic effects of its halogen and trifluoromethyl substituents. Understanding these properties is crucial for its handling, storage, and application in various processes.

Physical Properties

Under standard conditions, 2-Bromo-4-chloro-3-(trifluoromethyl)aniline exists as a solid with specific physical parameters that define its behavior. The compound has a melting point ranging from 29°C to 32°C, indicating relatively low intermolecular forces in the crystalline state . Its boiling point is approximately 71-72°C when measured under reduced pressure conditions (0.2-0.25 mmHg) . This relatively low boiling point under vacuum suggests moderate volatility, which can be advantageous in certain applications such as chromatographic analysis.

The compound has a refractive index of 1.536, which can be useful for identification and purity assessment through optical methods . Additionally, its flash point is reported to be greater than 110°C (230°F), indicating moderate thermal stability before ignition .

Table 1 summarizes the key physical properties of 2-Bromo-4-chloro-3-(trifluoromethyl)aniline:

| Property | Value |

|---|---|

| Molecular Weight | 274.46-274.47 g/mol |

| Melting Point | 29-32°C |

| Boiling Point | 71-72°C (0.2-0.25 mmHg) |

| Flash Point | >110°C (230°F) |

| Refractive Index | 1.536 |

| Physical State | Solid |

Chemical Properties

The chemical properties of 2-Bromo-4-chloro-3-(trifluoromethyl)aniline are largely dictated by the electronic effects of its substituents and the presence of the amino functional group. The electron-withdrawing nature of the bromine, chlorine, and particularly the trifluoromethyl group significantly influences the electron density distribution within the molecule.

The trifluoromethyl group is known to be strongly electron-withdrawing through inductive effects, which reduces the electron density of the aromatic ring. This electronic depletion affects the basicity of the amino group, making it less basic compared to unsubstituted aniline. The reduced nucleophilicity of the amino group influences its reactivity in various chemical transformations, such as acylation, alkylation, and diazotization reactions.

The presence of halogen substituents (bromine and chlorine) provides potential sites for nucleophilic aromatic substitution reactions and metal-catalyzed cross-coupling processes. These reactive sites create opportunities for further functionalization of the molecule, making it a valuable building block in organic synthesis.

Synthesis Methods

The synthesis of 2-Bromo-4-chloro-3-(trifluoromethyl)aniline typically involves multi-step organic reactions that require careful control of reaction conditions to achieve good yields and high purity. Several synthetic approaches have been developed, depending on the availability of starting materials and the desired scale of production.

Laboratory-Scale Synthesis

Laboratory synthesis of this compound generally begins with appropriately substituted precursors that already contain some of the required functional groups. The synthesis typically involves the following key steps:

-

Starting Material Selection: The synthesis often begins with a compound that already contains the trifluoromethyl group, such as 4-chloro-3-(trifluoromethyl)aniline or related derivatives.

-

Selective Bromination: Introduction of the bromine atom at position 2 (ortho to the amino group) typically employs brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of appropriate catalysts to control regioselectivity.

-

Functional Group Transformations: Depending on the starting material, additional steps may be required to introduce or modify functional groups to achieve the desired substitution pattern.

-

Purification: The final product is typically purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Industrial Production Methods

Industrial production of 2-Bromo-4-chloro-3-(trifluoromethyl)aniline focuses on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often involves:

-

Process Optimization: Careful control of temperature, time, and catalyst concentrations to improve selectivity and yield.

-

Continuous Flow Processes: Implementation of continuous flow chemistry for more efficient heat and mass transfer, especially for exothermic halogenation reactions.

-

Catalysis: Use of specific catalysts to enhance reaction rates and selectivity.

-

Purification Techniques: Large-scale purification methods such as fractional crystallization or distillation under reduced pressure.

The industrial synthesis must also address safety concerns related to handling reactive halogenating agents and potentially hazardous intermediates. Engineering controls and proper containment systems are essential for safe production at scale.

Chemical Reactivity

The chemical reactivity of 2-Bromo-4-chloro-3-(trifluoromethyl)aniline is significantly influenced by the electronic effects of its substituents and the presence of the amino functional group. This unique combination of electronic and steric factors creates distinctive reactivity patterns that are valuable in various chemical transformations.

Reactivity of the Amino Group

-

Nucleophilicity: The amino group acts as a nucleophile in various reactions, although its nucleophilicity is reduced compared to unsubstituted aniline due to the electron-withdrawing effects of the surrounding substituents.

-

Acylation and Alkylation: The amino group can undergo N-acylation with acyl chlorides or anhydrides to form amides, or N-alkylation with alkyl halides to form secondary or tertiary amines.

-

Diazotization: The amino group can be converted to a diazonium salt through reaction with nitrous acid (generated in situ from sodium nitrite and a mineral acid). This diazonium intermediate can then participate in various transformations including Sandmeyer reactions to introduce new functional groups.

-

Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases, which are important intermediates in the synthesis of various heterocyclic compounds.

Reactivity of the Aromatic Ring

The aromatic ring of 2-Bromo-4-chloro-3-(trifluoromethyl)aniline, due to its unique substitution pattern, exhibits specific reactivity in various types of reactions:

-

Electrophilic Aromatic Substitution (EAS): The presence of three electron-withdrawing groups significantly deactivates the aromatic ring toward EAS reactions. If such reactions occur, they would preferentially take place at positions that are least deactivated.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing substituents activate the ring toward nucleophilic aromatic substitution, particularly at positions ortho and para to these groups. The bromine and chlorine atoms can potentially be displaced by nucleophiles under appropriate conditions.

-

Metal-Catalyzed Cross-Coupling Reactions: The halogen substituents (bromine and chlorine) can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig couplings. These reactions provide valuable methods for introducing new carbon-carbon or carbon-heteroatom bonds.

Applications

The unique structural features and reactivity profile of 2-Bromo-4-chloro-3-(trifluoromethyl)aniline make it valuable in various scientific and industrial applications. Its applications span across pharmaceutical research, agrochemical development, and materials science.

Pharmaceutical Applications

In pharmaceutical research, 2-Bromo-4-chloro-3-(trifluoromethyl)aniline serves as an important building block for the synthesis of bioactive molecules:

-

Building Block for Drug Synthesis: The compound provides a scaffold with specific substitution patterns that can be further elaborated into complex drug molecules. The presence of multiple functional handles (amino group and halogen substituents) allows for diverse transformations.

-

Structure-Activity Relationship Studies: Derivatives of this compound can be synthesized to explore structure-activity relationships in medicinal chemistry programs, optimizing drug candidates for efficacy, selectivity, and pharmacokinetic properties.

-

Trifluoromethyl-Containing Pharmaceuticals: The trifluoromethyl group is particularly valuable in drug design due to its ability to enhance lipophilicity, metabolic stability, and binding affinity. Compounds containing this group often demonstrate improved pharmacokinetic properties compared to their non-fluorinated counterparts.

Agrochemical Applications

In the field of agrochemicals, 2-Bromo-4-chloro-3-(trifluoromethyl)aniline and its derivatives serve as precursors for the development of crop protection agents:

-

Herbicide Development: The compound can be incorporated into herbicide structures where the halogenated aromatic system contributes to the compound's mode of action, stability, or biodistribution.

-

Insecticide Precursors: Derivatives containing this structural motif have been explored as insecticides, particularly those targeting specific metabolic pathways in insect pests.

-

Fungicide Components: The halogenated structure may contribute to antifungal properties, making it useful in the development of fungicides for agricultural applications.

Materials Science Applications

In materials science, the compound's properties make it valuable for specialized applications:

-

Specialty Polymers: The compound can be incorporated into polymer structures to impart specific properties such as thermal stability, chemical resistance, or optical characteristics.

-

Fluorinated Materials: The presence of the trifluoromethyl group can contribute to the development of materials with unique surface properties, such as water and oil repellency.

-

Molecular Electronics: Halogenated aromatic compounds with specific substitution patterns can serve as building blocks for molecular electronic devices, where electronic properties are precisely tuned through structural modifications.

Comparison with Related Compounds

To better understand the unique properties and applications of 2-Bromo-4-chloro-3-(trifluoromethyl)aniline, it is valuable to compare it with structurally related compounds. This comparison highlights how variations in substitution patterns affect physical properties, chemical reactivity, and potential applications.

Table 2 provides a comparison of 2-Bromo-4-chloro-3-(trifluoromethyl)aniline with several structurally related compounds:

Electronic Effects

The position and nature of substituents significantly affect the electronic distribution within these molecules:

-

Electron-Withdrawing Strength: The trifluoromethyl group is a stronger electron-withdrawing group compared to a single fluorine atom, resulting in different effects on the reactivity of the aromatic ring and the amino group.

-

Resonance Effects: The position of substituents relative to the amino group influences the extent to which resonance effects can operate. For example, substituents at positions ortho and para to the amino can interact with its resonance system differently than those at meta positions.

-

Inductive Effects: The halogen substituents (Br, Cl) and the trifluoromethyl group all exert inductive electron-withdrawing effects, but their cumulative impact depends on their relative positions on the aromatic ring.

Physical Property Variations

The arrangement of substituents creates distinct molecular environments that affect physical properties:

-

Melting and Boiling Points: As seen in Table 2, relatively minor changes in substitution patterns can lead to significant differences in melting and boiling points. For example, 4-Bromo-3-(trifluoromethyl)aniline has a higher melting point (47-49°C) compared to 2-Bromo-4-chloro-3-(trifluoromethyl)aniline (29-32°C) .

-

Physical State: While 2-Bromo-4-chloro-3-(trifluoromethyl)aniline is reported as a solid, 2-Bromo-4-chloro-5-(trifluoromethyl)aniline is described as a yellow liquid, highlighting how positional isomerism can affect fundamental physical properties.

-

Solubility Profiles: The specific arrangement of substituents influences intermolecular interactions and solubility in various solvents, which has implications for purification methods and application-specific requirements.

These comparisons illustrate how subtle variations in molecular structure can lead to significant differences in properties and behavior, emphasizing the importance of precise structural control in the design and application of these compounds.

Current Research and Future Perspectives

Research on 2-Bromo-4-chloro-3-(trifluoromethyl)aniline and related halogenated aromatic compounds continues to evolve, opening new avenues for their application in various fields. Current research focuses on several key areas that hold promise for future developments.

Synthetic Methodology Advancements

Current research efforts are directed toward developing more efficient and sustainable methods for synthesizing halogenated anilines:

-

Flow Chemistry Approaches: Continuous flow methodologies are being explored to improve the efficiency and safety of halogenation reactions, potentially leading to more scalable and environmentally friendly synthetic routes.

-

Catalytic Selective Halogenation: Novel catalytic systems are being investigated to achieve more selective halogenation of aromatic rings, potentially eliminating the need for protecting groups and reducing the number of synthetic steps.

-

Green Chemistry Initiatives: Research efforts are directed toward reducing or eliminating the use of hazardous reagents and solvents in the synthesis of halogenated anilines, aligning with broader sustainability goals in chemical manufacturing.

Medicinal Chemistry Applications

In pharmaceutical research, the unique properties of compounds like 2-Bromo-4-chloro-3-(trifluoromethyl)aniline continue to be explored for the development of new therapeutic agents:

-

Target-Specific Drug Design: The specific electronic and steric properties conferred by the halogen and trifluoromethyl substituents are being leveraged in the design of inhibitors for challenging drug targets, particularly where halogen bonding or interactions with hydrophobic pockets are beneficial.

-

Metabolic Stability Enhancement: The trifluoromethyl group's ability to block metabolic degradation is being utilized to improve the pharmacokinetic properties of drug candidates, potentially leading to longer-acting medications with improved efficacy.

-

Fragment-Based Drug Discovery: Halogenated aromatic compounds are being employed as fragments in fragment-based drug discovery approaches, where their specific binding interactions can be exploited in the development of novel therapeutic agents.

Materials Science Innovations

In materials science, research on fluorinated and halogenated aromatic compounds is yielding novel materials with enhanced properties:

-

Advanced Polymer Development: Incorporation of halogenated building blocks into polymer structures is leading to materials with improved thermal stability, chemical resistance, and unique optical or electrical properties.

-

Functional Surface Coatings: Derivatives of compounds like 2-Bromo-4-chloro-3-(trifluoromethyl)aniline are being explored for the development of functional surface coatings with properties such as water and oil repellency, antimicrobial activity, or specific adhesion characteristics.

-

Liquid Crystal Technology: The specific structural features of halogenated anilines can contribute to the development of new liquid crystal materials with optimized properties for display technologies or other applications requiring responsive materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume